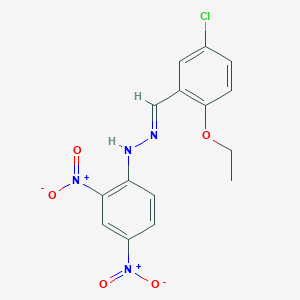
5-Chloro-2-ethoxybenzaldehyde {2,4-bisnitrophenyl}hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-ethoxybenzaldehyde {2,4-bisnitrophenyl}hydrazone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a hydrazone derivative of 5-chloro-2-ethoxybenzaldehyde and 2,4-bisnitrophenyl hydrazine.
作用机制
The mechanism of action of 5-Chloro-2-ethoxybenzaldehyde {2,4-bisnitrophenyl}hydrazone is not well understood. However, it is believed that the compound interacts with the metal ions and forms a complex. The complex formed can then be detected using various analytical techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and HPLC.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 5-Chloro-2-ethoxybenzaldehyde {2,4-bisnitrophenyl}hydrazone. However, it has been reported that this compound is non-toxic and does not exhibit any significant cytotoxicity towards various cell lines.
实验室实验的优点和局限性
One of the significant advantages of using 5-Chloro-2-ethoxybenzaldehyde {2,4-bisnitrophenyl}hydrazone is its high selectivity towards metal ions. This compound can be used to detect trace amounts of metal ions in various samples with high sensitivity and selectivity. However, one of the limitations of using this compound is its high cost and limited availability.
未来方向
There are several future directions for the research on 5-Chloro-2-ethoxybenzaldehyde {2,4-bisnitrophenyl}hydrazone. One of the potential applications of this compound is in the field of drug delivery. It can be used as a carrier for various drugs and can be targeted towards specific cells or tissues.
In addition, this compound can also be used as a fluorescent probe for the detection of various disease biomarkers. The fluorescent properties of this compound can be exploited for the development of biosensors for the early detection of diseases.
Conclusion:
In conclusion, 5-Chloro-2-ethoxybenzaldehyde {2,4-bisnitrophenyl}hydrazone is a promising compound with potential applications in various fields of science. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is required to explore the full potential of this compound in various fields of science.
合成方法
The synthesis of 5-Chloro-2-ethoxybenzaldehyde {2,4-bisnitrophenyl}hydrazone involves the reaction of 5-chloro-2-ethoxybenzaldehyde with 2,4-bisnitrophenyl hydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is obtained in good yield after purification by recrystallization.
科学研究应用
5-Chloro-2-ethoxybenzaldehyde {2,4-bisnitrophenyl}hydrazone has been extensively studied for its potential applications in various fields of science. One of the significant applications of this compound is in the field of analytical chemistry. It has been used as a reagent for the determination of trace amounts of copper, iron, and other metal ions in various samples.
In addition, this compound has also been used as a fluorescent probe for the detection of biologically important molecules such as amino acids, peptides, and proteins. The fluorescent properties of this compound make it a suitable candidate for use in bioimaging and biosensing applications.
属性
产品名称 |
5-Chloro-2-ethoxybenzaldehyde {2,4-bisnitrophenyl}hydrazone |
|---|---|
分子式 |
C15H13ClN4O5 |
分子量 |
364.74 g/mol |
IUPAC 名称 |
N-[(E)-(5-chloro-2-ethoxyphenyl)methylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C15H13ClN4O5/c1-2-25-15-6-3-11(16)7-10(15)9-17-18-13-5-4-12(19(21)22)8-14(13)20(23)24/h3-9,18H,2H2,1H3/b17-9+ |
InChI 键 |
ZRSQTADPAFRPQN-RQZCQDPDSA-N |
手性 SMILES |
CCOC1=C(C=C(C=C1)Cl)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
CCOC1=C(C=C(C=C1)Cl)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
CCOC1=C(C=C(C=C1)Cl)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-methylphenyl)-N-(2-{2-[4-(methylsulfanyl)benzylidene]hydrazino}-2-oxoethyl)methanesulfonamide](/img/structure/B298087.png)
![N-(2-ethylphenyl)-N-[2-(2-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]methanesulfonamide](/img/structure/B298088.png)
![Methyl [4-(2-{[5-chloro-2-methyl(methylsulfonyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate](/img/structure/B298089.png)
![N-(3,5-dichlorophenyl)-N-{2-oxo-2-[2-(4-propoxybenzylidene)hydrazino]ethyl}methanesulfonamide](/img/structure/B298090.png)
![N-(4-methylphenyl)-2-[4-[(E)-[[2-[(4-methylphenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetamide](/img/structure/B298092.png)
![N-(2-{2-[1-(4-fluorophenyl)ethylidene]hydrazino}-2-oxoethyl)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B298094.png)
![N-(3-chlorophenyl)-N-[2-(2-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]methanesulfonamide](/img/structure/B298096.png)
![N-{2-[2-(4-tert-butylcyclohexylidene)hydrazino]-2-oxoethyl}-N-(2,5-dimethylphenyl)-4-methylbenzenesulfonamide](/img/structure/B298097.png)
![2-(3,4-dimethoxyphenyl)-N'-[4-({4-nitrobenzyl}oxy)benzylidene]acetohydrazide](/img/structure/B298098.png)
![4-methyl-N-(4-methylphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B298099.png)
![2-{4-[(E)-{2-[(benzylsulfanyl)acetyl]hydrazinylidene}methyl]phenoxy}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B298103.png)
![3,4-dimethoxy-N-(4-methylphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B298104.png)
![4-chloro-N'-[4-(cyanomethoxy)benzylidene]benzohydrazide](/img/structure/B298108.png)
![tert-butyl 2-[4-[(E)-[[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetate](/img/structure/B298109.png)